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Compound of Interest

Compound Name: n-(5-Formylpyridin-2-yl)acetamide
CAS No.: 149141-11-7
Cat. No.: B180090
Get Quote
. J

Executive Summary

N-(5-Formylpyridin-2-yl)acetamide (CAS: 22113222) is a critical intermediate in the synthesis
of kinase inhibitors and pyridine-based peptidomimetics. Its structure combines a reactive
aldehyde handle at the C5 position with an acetamide-protected amine at C2.

While direct acetylation of 2-amino-5-formylpyridine is chemically feasible, the precursor is
often unstable or commercially expensive. Therefore, the industry-standard "Gold Standard"
pathway relies on the organometallic formylation of the stable precursor N-(5-bromopyridin-2-
yl)acetamide. This guide details this robust, two-step protocol, ensuring high regioselectivity
and yield.

Retrosynthetic Analysis

The most reliable disconnection utilizes a Lithium-Halogen Exchange (Li-X) strategy. This
avoids the poor selectivity often seen in electrophilic aromatic substitution (e.g., Vilsmeier-
Haack) on the electron-deficient pyridine ring.
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Figure 1: Retrosynthetic strategy prioritizing the stable bromo-intermediate.

Primary Synthesis Pathway (The "Gold Standard")
Phase 1: Acetylation of 2-Amino-5-bromopyridine

This step protects the exocyclic amine, preventing interference during the subsequent lithiation.
+ Reaction Type: Nucleophilic Acyl Substitution

o Starting Material: 2-Amino-5-bromopyridine (CAS: 1072-97-5)

+ Reagents: Acetic Anhydride (

), Pyridine (solvent/base) or DCM/Et

N.

Protocol:
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» Dissolution: Charge a round-bottom flask with 2-amino-5-bromopyridine (1.0 equiv) and
anhydrous Dichloromethane (DCM) (10 mL/g). Add Triethylamine (1.2 equiv).

» Addition: Cool to 0°C. Dropwise add Acetic Anhydride (1.1 equiv) over 15 minutes.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 4—6 hours. Monitor by TLC
(Hexane:EtOAc 1:1).

e Workup: Quench with saturated

. Extract with DCM. Wash organic layer with water and brine. Dry over

[1]

 Purification: Recrystallize from Ethanol or Toluene if necessary.
o Target Yield: 90-95%

o Appearance: White/Off-white solid.

Phase 2: Organometallic Formylation (The Critical Step)

This step installs the aldehyde at C5 via a dianion mechanism. The first equivalent of base
deprotonates the amide (

), and the second performs the Li-Br exchange.

e Reaction Type: Lithium-Halogen Exchange / Electrophilic Quench
e Reagents: n-Butyllithium (

-BuLi), DMF.[1]

e Solvent: Anhydrous THF.
Protocol:

e Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Dissolve N-(5-bromopyridin-2-
ylacetamide (1.0 equiv) in anhydrous THF (15 mL/qg).
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e Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

e Dianion Formation:

o Slowly add

-BuLi (2.2 to 2.5 equiv) dropwise.

o Observation: The solution may turn yellow/orange.

o Mechanism:[2][3][4] 1st eq. removes Amide-H; 2nd eq. exchanges C5-Br for C5-Li.

o Time: Stir at -78°C for 45—60 minutes.

» Electrophile Addition: Add anhydrous DMF (3.0 equiv) dropwise at -78°C.

e Warming: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.

e Quench: Quench with saturated

solution (hydrolyzes the intermediate hemiaminal alkoxide to the aldehyde).

« |solation: Extract with EtOAc (3x). Wash with water and brine. Dry over

 Purification: Flash column chromatography (SiO
, Hexane/EtOAc gradient).

Quantitative Data Summary:
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Parameter Value | Condition Rationale

Essential. <2.0 equiv results in
n-BuLi Equivalents 2.2 — 2.5 equiv incomplete exchange (only N-

deprotonation).

Critical.[1] Higher temps cause
Temperature -78°C nucleophilic attack on the

pyridine ring (Bu-addition).

Mildly Acidic ( Prevents side reactions of the
Quench pH
) aldehyde product.
Losses usually due to
Typical Yield 65 — 75% incomplete exchange or

purification.

Mechanistic Pathway Visualization

The success of Phase 2 relies on the formation of the dilithiated species.

" Critical Intermediate
n-BuLi (1 eq) n-BuLi (leq) : : DMF H30+

Bromo-Precursor -78°C Mono-Anion | Li-Br Exchange : Dianion - Electrophile Formyl-Adduct Hydrolysis
(Neutral) (N-Li) - \(N-Li, C5-Li) ) (C-CH(O)NMe2) Target Aldehyde

Click to download full resolution via product page

Figure 2: Stepwise formation of the reactive dianion intermediate.

Alternative Pathways (Expert Insights)

While the organometallic route is preferred, specific constraints may require alternatives.

Route B: Oxidation of N-(5-methylpyridin-2-yl)acetamide

o Concept: Radical bromination of the methyl group followed by hydrolysis, or direct oxidation.
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e Reagents:

(Selenium Dioxide) in Dioxane/Water.

e Pros: Uses cheaper starting material (2-amino-5-picoline).
e Cons:

is toxic and difficult to remove completely. Often leads to over-oxidation to the carboxylic
acid.

» Verdict:Not recommended for GMP or high-purity applications due to purification difficulties.

Route C: Reduction of N-(5-cyanopyridin-2-yl)acetamide

o Concept: Controlled reduction of the nitrile.
» Reagents: DIBAL-H (Diisobutylaluminum hydride) at -78°C.
e Pros: Clean conversion if stopped at the imine stage.

e Cons: The nitrile precursor is less commercially available than the bromo-derivative.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

Distill THF over
Low Yield (Phase 2) Moisture in THF/DMF Na/Benzophenone. Use fresh
anhydrous DMF.

Ensure titer of n-BuLi is
Recovered Starting Material Insufficient n-BulLi checked. Use exactly >2.2

equivalents.

Maintain -78°C strictly during

Butyl-Addition Byproducts Temperature too high ] N

BuLi addition.

Store aldehyde under Argon at
Product Instability Oxidation in air -20°C. Aldehydes can oxidize

to acids over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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